Nevanimibe
Description
Overview of Nevanimibe (ATR-101) in Therapeutic Development
This compound (ATR-101) is an orally administered, selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1). oup.comspringermedizin.decancer-research-network.com It was developed by Millendo Therapeutics and has been investigated for its potential therapeutic effects in several orphan adrenal diseases, including congenital adrenal hyperplasia (CAH) and endogenous Cushing's syndrome. ncats.iospringer.com The primary mechanism of this compound involves the inhibition of adrenal steroidogenesis by reducing the availability of cholesteryl esters, which are essential substrates for steroid hormone synthesis. endocrine-abstracts.org At lower concentrations, it has been shown to decrease the production of adrenal steroids, while at higher doses, it can induce apoptosis (cell death) in adrenocortical cells. oup.comresearchgate.netnih.gov
Clinical investigations have explored this compound's potential in managing conditions characterized by excessive adrenal steroid production. ncats.io Phase 1 and 2 clinical trials were conducted to assess its safety, pharmacokinetics, and efficacy in patients with adrenocortical carcinoma (ACC), CAH, and Cushing's syndrome. ncats.ionih.govresearchgate.net However, the development of this compound for these indications was ultimately discontinued (B1498344). springer.comresearchgate.net
Historical Context of Sterol O-Acyltransferase (SOAT)/Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition in Disease Management
The inhibition of SOAT/ACAT has been a topic of interest in medical research for several decades, primarily due to the enzyme's central role in cholesterol metabolism. ahajournals.orgacs.org ACAT is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. cancer-research-network.comresearchgate.net This process is crucial for maintaining cellular cholesterol homeostasis. iiarjournals.org
In mammals, ACAT exists as two distinct isoenzymes, ACAT1 and ACAT2, which are encoded by separate genes and exhibit different tissue distributions and functions. researchgate.netiiarjournals.org
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. nih.govjci.org It is primarily involved in maintaining intracellular cholesterol balance within cells. iiarjournals.orgnih.gov In macrophages, ACAT1 contributes to the formation of foam cells, a key component of atherosclerotic plaques. jci.org
ACAT2 is predominantly found in the liver and intestines. iiarjournals.orgjci.org Its main function is related to the absorption of dietary cholesterol and the assembly and secretion of lipoproteins, such as very-low-density lipoprotein (VLDL). nih.govahajournals.org
The distinct localizations and functions of ACAT1 and ACAT2 suggest they play different roles in cholesterol metabolism. nih.gov ACAT1 is more associated with cellular cholesterol storage, while ACAT2 is linked to systemic cholesterol transport. ahajournals.org
The potential of ACAT inhibitors as a treatment for hypercholesterolemia and atherosclerosis was recognized due to the enzyme's role in cholesterol ester accumulation in arterial lesions. ahajournals.orgjci.org The initial rationale was that inhibiting ACAT would reduce the formation of macrophage foam cells and decrease the secretion of atherogenic lipoproteins. ahajournals.org
This led to the development of several ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, which were investigated in clinical trials. researchgate.netmedscape.orgresearchgate.net However, these early-generation, non-selective ACAT inhibitors failed to demonstrate significant efficacy in reducing atherosclerosis progression in human trials and, in some cases, showed unfavorable effects. researchgate.netmedscape.orgfrontiersin.org The lack of success was partly attributed to the complexity of cholesterol metabolism and the discovery of the two distinct ACAT isoenzymes, highlighting the need for more selective inhibitors. ahajournals.orgresearchgate.net
ACAT1 and ACAT2 Isoenzymes and Their Roles in Cholesterol Homeostasis
Rationale for Repurposing this compound in Adrenal Steroidogenesis Disorders
The rationale for investigating this compound in adrenal steroidogenesis disorders stems from its specific mechanism of action as a selective ACAT1 inhibitor. springermedizin.de The adrenal cortex is a site of high ACAT1 expression, where the enzyme plays a critical role in providing the cholesteryl ester substrate necessary for the synthesis of all steroid hormones, including cortisol and androgens. springermedizin.denih.gov
In conditions like congenital adrenal hyperplasia (CAH), a genetic defect in an enzyme required for cortisol synthesis leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. springermedizin.deoup.com This chronic ACTH stimulation results in adrenal hyperplasia and the overproduction of adrenal androgens. oup.com By inhibiting ACAT1, this compound was hypothesized to decrease the pool of cholesterol available for steroid synthesis, thereby reducing the excessive production of adrenal androgens independent of ACTH levels. oup.comendocrine-abstracts.org This adrenal-specific approach was thought to offer a novel therapeutic strategy to control hyperandrogenism in CAH. endocrine-abstracts.org
Similarly, in endogenous Cushing's syndrome, which is characterized by excessive cortisol production from the adrenal glands, inhibiting ACAT1 with this compound was proposed as a way to directly reduce cortisol synthesis. ncats.ioresearchgate.net The ability of higher doses of this compound to induce apoptosis in adrenocortical cells also provided a rationale for its investigation in adrenocortical carcinoma (ACC), a rare and aggressive cancer of the adrenal cortex. cancer-research-network.comresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNCEXEVUFFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928286 | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133825-80-6 | |
| Record name | Nevanimibe [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevanimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEVANIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Nevanimibe S Pharmacological Actions
Inhibition of ACAT1 (SOAT1) and its Selectivity
Nevanimibe's primary pharmacological target is Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1). biorxiv.orggenecards.org This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. nih.gov Inhibition of ACAT1 disrupts this storage process, leading to an increase in intracellular free cholesterol.
ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that functions as a homotetramer. nih.govacs.orgacs.org Each monomer of the enzyme consists of nine transmembrane helices. nih.gov Structural studies have revealed that this compound binds within a hydrophobic cavity in the ACAT1 enzyme formed by transmembrane domains 4 through 9. nih.gov This cavity also houses a critical histidine residue (His460) that is essential for the enzyme's catalytic activity. nih.govacs.org By occupying this site, this compound effectively blocks the enzyme's ability to esterify cholesterol. nih.gov
The inhibitory activity of this compound on ACAT1 has been quantified using in vitro biochemical assays. These assays typically measure the rate of cholesterol esterification by monitoring the release of coenzyme A (CoA) during the reaction. Such studies have determined that this compound inhibits human ACAT1 with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.23 µM. nih.govresearchgate.net The enzyme exhibits allosteric regulation, where its activity is influenced by the concentration of its substrate, cholesterol, in the ER membrane. nih.govfrontiersin.org
The human body has two isoforms of the ACAT enzyme, ACAT1 and ACAT2 (SOAT2), which share related functions but have different tissue distribution and substrate preferences. biorxiv.orggenecards.org this compound demonstrates significant selectivity for ACAT1 over ACAT2. medchemexpress.com This selectivity is a key feature of its pharmacological profile.
Studies measuring the half-maximal effective concentration (EC₅₀) show that this compound is a potent inhibitor of ACAT1, while its activity against ACAT2 is considerably weaker. This differential potency underscores its characterization as a selective ACAT1 inhibitor. medchemexpress.commedchemexpress.com
Table 1: Comparative Potency of this compound
| Target Enzyme | EC₅₀ |
|---|---|
| ACAT1 | 9 nM |
| ACAT2 | 368 nM |
Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com
Molecular and Enzymatic Characterization of ACAT1 Inhibition
Impact on Adrenal Steroidogenesis Pathways
The adrenal cortex is a primary site of action for this compound, largely because ACAT1 is highly expressed in adrenal tissue. researchgate.netresearchgate.net This enzyme is particularly important in the adrenal glands for maintaining a large reservoir of cholesteryl esters. This stored cholesterol serves as the fundamental precursor for the synthesis of all steroid hormones. medkoo.com By inhibiting ACAT1, this compound disrupts the normal flow of substrates into the steroidogenic pathways, leading to a decrease in hormone production and what has been described as pharmacologic adrenal insufficiency. researchgate.netmedkoo.com
Steroidogenesis begins with the mobilization of free cholesterol. Adrenocortical cells acquire cholesterol from circulating lipoproteins or through de novo synthesis. nih.gov ACAT1 then converts this free cholesterol into cholesteryl esters, creating a readily available substrate pool within lipid droplets. medkoo.com When hormone production is stimulated, these esters are hydrolyzed back into free cholesterol, which is then transported into the mitochondria to initiate the steroid synthesis cascade.
Since cholesterol is the universal precursor for all classes of adrenal steroids, the disruption of cholesterol storage by this compound has a broad impact on steroidogenesis. The inhibition affects the production pathways for mineralocorticoids (e.g., aldosterone), glucocorticoids (e.g., cortisol), and adrenal androgens. researchgate.netresearchgate.net By limiting the initial substrate, this compound leads to a generalized decrease in the synthesis of these critical hormones. researchgate.net
Mechanism of Decreased Steroid Precursor Availability
Cholesterol-Dependent Adrenocortical Cell Apoptosis
A significant consequence of ACAT1 inhibition by this compound, particularly at higher concentrations, is the induction of programmed cell death, or apoptosis, in adrenocortical cells. researchgate.netresearchgate.netmedkoo.com This effect is not a direct cytotoxic action but is dependent on the presence of cholesterol. medchemexpress.com
The mechanism involves the accumulation of excessive amounts of unesterified, or free, cholesterol within the cell. researchgate.net When ACAT1 is blocked, the cell can no longer convert free cholesterol into inert cholesteryl esters for storage. This leads to a buildup of free cholesterol in cellular membranes, particularly in the endoplasmic reticulum and mitochondria-associated ER membranes (MAM). researchgate.netmdpi.com This accumulation can cause significant cellular stress, including ER stress, leading to the activation of apoptotic pathways. researchgate.net In essence, the cholesterol that cannot be properly stored becomes toxic to the cell, triggering its self-destruction. medchemexpress.com This process has been observed in both human adrenocortical carcinoma cell lines and in the adrenal cortex of preclinical models. medchemexpress.commedkoo.com
Accumulation of Free Cholesterol and Cellular Toxicity
The primary consequence of ACAT1 inhibition by this compound is the disruption of cholesterol esterification. oup.comresearchgate.net This enzymatic blockade prevents the conversion of free cholesterol into its stored ester form, leading to a significant buildup of unesterified, or free, cholesterol within the cell. mdpi.comresearchgate.net While lower concentrations of this compound can decrease the availability of cholesterol esters for processes like steroid hormone synthesis, higher concentrations lead to a pronounced accumulation of intracellular free cholesterol. oup.comresearchgate.net
This excess free cholesterol integrates into cellular membranes, particularly in the endoplasmic reticulum and mitochondria, altering membrane properties and function. mdpi.com The accumulation is directly linked to cellular toxicity, a phenomenon known as lipotoxicity. frontiersin.org In adrenocortical cells, which have high expression of ACAT1, this buildup of free cholesterol is a key driver of apoptosis, or programmed cell death. oup.comresearchgate.net The process protects cells from the detrimental effects of excessive free cholesterol, which can otherwise lead to cellular dysfunction. snmjournals.org The cholesterol-dependent cell death induced by this compound has been observed in both in vitro and in vivo studies of adrenocortical carcinoma cells. researchgate.net
Table 1: Key Factors in this compound-Induced Cellular Toxicity
| Factor | Description | Cellular Role/Outcome |
|---|---|---|
| This compound (ATR-101) | A selective small-molecule inhibitor. | Inhibits the enzymatic activity of ACAT1/SOAT1. springer.comoup.com |
| ACAT1/SOAT1 | Acyl-coenzyme A:cholesterol O-acyltransferase 1; an enzyme in the endoplasmic reticulum. | Catalyzes the esterification of free cholesterol for storage. patsnap.commdpi.com Inhibition by this compound is the primary drug action. |
| Free Cholesterol | The unesterified form of cholesterol. | Accumulates within the cell due to ACAT1 inhibition, leading to lipotoxicity. researchgate.netfrontiersin.org |
| Cholesteryl Esters | The storage form of cholesterol. | Production is decreased, limiting the substrate for processes like steroidogenesis. researchgate.netendocrine-abstracts.org |
| Apoptosis | Programmed cell death. | Induced in adrenocortical cells as a result of toxic free cholesterol accumulation. oup.comresearchgate.net |
Induction of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis, and it is highly sensitive to disturbances in cellular homeostasis. mdpi.com The accumulation of free cholesterol within the ER membrane, resulting from ACAT1 inhibition by this compound, is a significant cellular insult that triggers a state known as ER stress. oup.commdpi.com This condition is characterized by the accumulation of unfolded or misfolded proteins and the activation of a complex signaling network called the Unfolded Protein Response (UPR). oup.comoncotarget.com
At higher concentrations, this compound's inhibition of ACAT1 causes dysregulation of calcium stores within the ER and initiates the UPR, ultimately culminating in apoptosis in adrenocortical cells. oup.com The buildup of free cholesterol in the ER is a known trigger for ER stress, which in turn activates the UPR. mdpi.com The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1, and ATF6. mdpi.comoncotarget.com When activated, these sensors work to restore ER homeostasis by reducing protein translation and enhancing protein folding and degradation pathways. oncotarget.com However, if the ER stress is severe or prolonged, as is the case with significant cholesterol-induced toxicity, the UPR switches from a pro-survival to a pro-apoptotic response. mdpi.com This activation of apoptotic pathways via chronic ER stress is a key mechanism contributing to the cytotoxic effects of this compound. researchgate.netresearchgate.net
Table 2: Markers and Pathways in this compound-Induced ER Stress
| Pathway/Marker | Description | Role in ER Stress Response |
|---|---|---|
| Unfolded Protein Response (UPR) | A signaling network activated by ER stress. | Aims to restore ER homeostasis; if stress is prolonged, it initiates apoptosis. oup.commdpi.com |
| PERK (EIF2AK3) | An ER transmembrane sensor protein and kinase. | When activated, it phosphorylates eIF2α, reducing general protein translation but increasing translation of transcription factor ATF4. mdpi.com |
| IRE1 (ERN1) | An ER transmembrane sensor with kinase and RNase activity. | Initiates splicing of XBP1 mRNA, leading to the transcription of genes involved in restoring ER function. mdpi.comnih.gov |
| ATF6 | An ER transmembrane transcription factor. | Upon ER stress, it moves to the Golgi apparatus, is cleaved, and its active fragment upregulates ER chaperones and other UPR-related genes. mdpi.comoncotarget.com |
| CHOP | A transcription factor induced by the UPR, particularly via the PERK-ATF4 axis. | A key mediator of ER stress-induced apoptosis. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cholesterol |
| Cholesteryl esters |
| Mitotane (B1677208) |
| Sandoz 58-035 |
| AZD 3988 |
| Pyripyropene A |
| Avasimibe (B1665837) |
| Dexamethasone |
| Hydrocortisone (B1673445) |
| Prednisolone |
| Prednisone |
| Abiraterone acetate |
| Nefazodone |
| 4-phenylbutyrate |
| Salubrinal |
| Bortezomib |
| Nelfinavir |
Preclinical Research and Translational Studies of Nevanimibe
In Vitro Investigations of Nevanimibe's Activity
Laboratory-based studies have been instrumental in characterizing the specific cellular effects of this compound. These investigations have primarily focused on its interaction with Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and the subsequent impact on adrenal cell function.
Cell-Based Assays for ACAT1 Inhibition and Steroidogenesis Modulation
This compound is a selective and potent inhibitor of ACAT1, an enzyme crucial for the esterification of intracellular cholesterol into cholesteryl esters. sec.govmolnova.comfirstwordpharma.comnih.gov This process is vital for creating a reservoir of cholesterol, the essential precursor for steroid hormone synthesis in the adrenal glands. sec.govmedkoo.com By inhibiting ACAT1, this compound effectively reduces the storage of cholesterol, thereby limiting its availability for the production of adrenal steroids. sec.govnih.gov
Functional in vitro assays have demonstrated this compound's potent inhibitory effect on ACAT1, with a reported IC50 value of approximately 0.23 µM. nih.govresearchgate.net The inhibition of ACAT1 by this compound disrupts the normal process of steroidogenesis, leading to a decrease in the synthesis of various adrenal steroids. medkoo.comnih.gov This has been observed in adrenocortical cell lines where treatment with this compound led to a reduction in the formation of cholesteryl esters and an increase in free cholesterol levels. molnova.com
Studies on Adrenocortical Cell Lines and Apoptosis Induction
The primary human adrenocortical carcinoma cell line used in these studies is the NCI-H295R line. molnova.commedkoo.com Research has shown that at lower concentrations, this compound primarily acts to decrease steroidogenesis. nih.govresearchgate.net However, at higher doses, the compound induces apoptosis, or programmed cell death, in adrenocortical cells. nih.govresearchgate.netoup.com
The mechanism of apoptosis induction is linked to the inhibition of ACAT1, which leads to an accumulation of free cholesterol within the cells. researchgate.net This accumulation causes endoplasmic reticulum (ER) stress and triggers the unfolded protein response, ultimately culminating in apoptosis. oup.com Studies in H295R cells have shown that this compound treatment leads to mitochondrial hyperpolarization, the release of reactive oxygen species, depletion of ATP, and activation of caspase-3/7, all of which are hallmarks of apoptosis. molnova.com The cytotoxic effects of this compound are significantly enhanced in the presence of cholesterol. medchemexpress.comglpbio.com
Table 1: In Vitro Effects of this compound on Adrenocortical Cells
Cell Line Effect Mechanism Key Findings Citations H295R Inhibition of Steroidogenesis ACAT1 Inhibition Decreased cholesteryl ester formation, reduced adrenal steroid production. [2, 4, 6] H295R Apoptosis Induction Free cholesterol accumulation, ER stress, mitochondrial dysfunction. Increased caspase-3/7 activation, ATP depletion, enhanced cytotoxicity with cholesterol. [6, 7, 10, 12, 13]
In Vivo Animal Model Studies
Following promising in vitro results, the effects of this compound were further evaluated in animal models to understand its physiological impact on adrenal steroid levels and its potential as an antitumor agent.
Evaluation of Adrenal Steroid Levels in Preclinical Models
Preclinical studies in animal models, such as dogs, have demonstrated that the administration of this compound leads to a dose- and time-dependent decrease in the levels of adrenal steroids and their precursors. sec.govfirstwordpharma.com In these studies, both basal and ACTH-stimulated levels of all tested adrenal steroids and their precursors were significantly reduced after 14 days of treatment. sec.gov Notably, a 100% reduction in both basal and ACTH-stimulated levels of 17-hydroxyprogesterone (17-OHP) was observed. sec.gov These findings in animal models corroborate the in vitro data, showing that this compound effectively curtails adrenal steroidogenesis in a living organism.
Assessment of Antitumor Activity in Adrenocortical Carcinoma Models
The antitumor potential of this compound has been assessed in xenograft mouse models using the human adrenocortical carcinoma cell line H295R. medkoo.com These studies have shown that this compound can inhibit the establishment and impede the growth of these tumors. molnova.com The proposed mechanism for this antitumor activity is the induction of cholesterol-dependent apoptosis in the cancer cells. researchgate.net While this compound demonstrated the ability to induce adrenocorticotoxicity and stabilize disease in some instances, it did not lead to complete or partial tumor responses in a phase I clinical trial involving patients with advanced adrenocortical carcinoma. oup.comresearchgate.netuni-augsburg.de
Table 2: In Vivo Effects of this compound in Preclinical Models
Animal Model Study Type Key Findings Citations Dog Steroid Level Evaluation Dose and time-dependent decreases in basal and ACTH-stimulated adrenal steroids and precursors. 100% reduction in 17-OHP. [4, 14] Mouse (H295R Xenograft) Antitumor Activity Inhibited establishment and impeded growth of adrenocortical carcinoma xenografts. [2, 6]
Pharmacological and Toxicological Assessments in Preclinical Settings
A comprehensive preclinical program for this compound has been conducted, encompassing chronic toxicology and pharmacology studies. sec.govsec.gov These studies have been crucial in establishing the safety profile of the compound before its progression to human clinical trials. The research indicated that this compound is uniquely distributed to adrenal tissues. medkoo.com Preclinical toxicology studies, including those in dogs, revealed that higher doses of this compound can cause adrenocortical cell apoptosis. oup.com This adrenocorticolytic effect is a direct consequence of its mechanism of action. oup.com The pharmacological effects observed in these preclinical settings, such as the reduction in adrenal steroidogenesis, were considered on-target effects of the drug. sec.gov
Analysis of Drug-Membrane Interactions and Structural Influences
Preclinical investigations into this compound have explored its biophysical interactions with cellular membranes and the structural basis for its binding to membrane-embedded enzymes. These studies are fundamental to understanding the compound's mechanism of action at a molecular level.
Research using lipid model membranes has demonstrated that this compound incorporates directly into the lipid bilayer. patsnap.comnih.gov A comparative study involving this compound and other acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, such as Sandoz 58-035 and AZD 3988, utilized a range of biophysical and theoretical methods to characterize these interactions. patsnap.comnih.gov The findings indicated that like the other inhibitors, this compound integrates into lipid membranes and its presence influences the structure of the membrane. nih.govlarvol.com Furthermore, the extent of this structural influence was found to be dependent on the specific lipid composition of the model membrane. patsnap.comnih.gov These studies confirmed that the therapeutic effect of this class of inhibitors is linked to their interaction with cellular membranes. nih.gov
Table 1: Summary of Methodologies and Findings on this compound-Membrane Interactions
| Methodology Used | Key Findings for this compound | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmed incorporation into lipid membranes and influence on membrane structure. | patsnap.comnih.gov |
| Electron Spin Resonance (ESR) | Analyzed the effect of the drug on membrane dynamics and structure. | patsnap.comnih.gov |
| Fluorescence Spectroscopy | Investigated the location and effect of the drug within the lipid bilayer. | patsnap.comnih.gov |
| Molecular Dynamics (MD) Simulations | Provided theoretical models of how this compound integrates with and affects membrane properties. | patsnap.comnih.gov |
The structural basis for this compound's activity is elucidated by cryogenic electron microscopy (cryo-EM) studies of its target, the enzyme sterol O-acyltransferase 1 (ACAT1), also known as SOAT1. nih.govnih.gov ACAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of cholesterol. nih.gov The structure of the human ACAT1 holoenzyme reveals it is a tetramer, composed of two homodimers. nih.govnih.gov Each ACAT1 monomer contains nine transmembrane helices (TMs). nih.govnih.gov
This compound binds within a cavity in each ACAT1 monomer formed by transmembrane helices TM4 through TM9. nih.gov This binding site also accommodates an endogenous acyl-coenzyme A molecule and contains a critical histidine residue (His460) that is essential for the enzyme's catalytic activity. nih.govnih.gov Structural analysis of human ACAT2, a related enzyme, also shows this compound binding in a similar catalytic core. nih.gov The detailed structural information provides a physical model that explains the interaction between this compound and ACAT1, which is crucial for the development of specific ACAT1 inhibitors. nih.govnih.gov
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Concentration | Reference |
|---|---|---|
| ACAT1 | IC₅₀ = 0.23 ± 0.06 µM | nih.gov |
| ACAT1 | EC₅₀ = 9 nM | medchemexpress.com |
| ACAT2 | IC₅₀ = 0.71 µM | nih.gov |
| ACAT2 | EC₅₀ = 368 nM | medchemexpress.com |
Clinical Research on Nevanimibe in Endocrine Disorders
Congenital Adrenal Hyperplasia (CAH) Studies
Clinical trials have explored nevanimibe as a potential adjunctive therapy for classic CAH, a genetic disorder leading to impaired cortisol production and subsequent androgen excess. biospace.comoup.com The primary goal of these studies was to assess whether this compound could effectively reduce key biomarkers of the disease and potentially allow for a reduction in the high doses of glucocorticoids typically required for management. oup.comnih.gov
Phase 2 Proof-of-Concept Trials (e.g., NCT02804178)
A Phase 2, multicenter, single-blind, dose-titration study was conducted to evaluate the efficacy of this compound in adults with uncontrolled classic CAH. oup.comnih.gov The trial enrolled individuals with baseline 17-hydroxyprogesterone (17-OHP) levels at least four times the upper limit of normal (ULN). oup.comnih.gov Participants received escalating doses of this compound, starting at 125 mg twice daily and titrating up to 1000 mg twice daily, with a two-week placebo washout period. oup.comnih.gov
The primary efficacy endpoint of the trial was the proportion of subjects achieving a 17-OHP level less than or equal to twice the ULN. oup.comnih.gov Key biomarkers, including 17-OHP and androstenedione (B190577), were monitored to assess the biological activity of this compound. oup.comnih.gov
The study demonstrated that this compound could decrease 17-OHP levels within two weeks of treatment. oup.comnih.gov Two out of the nine subjects who completed the study met the primary endpoint. oup.comnih.gov Furthermore, five other participants experienced reductions in their 17-OHP levels, ranging from 27% to 72%. oup.comnih.gov However, the trial did not show a consistent, dose-responsive suppression of androstenedione levels, a more stable marker of adrenal androgen control. oup.comresearchgate.net
Table 1: Biomarker Response in Phase 2 Proof-of-Concept Trial (NCT02804178)
| Biomarker | Key Findings |
|---|---|
| 17-OHP | 2 of 9 completing subjects met the primary endpoint (≤2x ULN). oup.comnih.gov |
| 5 other subjects showed 17-OHP decreases of 27% to 72%. oup.comnih.gov |
| Androstenedione | Failed to effectively suppress levels. oup.comresearchgate.net |
The trial enrolled ten adults with classic CAH due to 21-hydroxylase deficiency. oup.comnih.gov Nine subjects completed the study. oup.comnih.gov The mean age of the participants was 30.3 years. oup.comnih.gov These patients were on maintenance glucocorticoid therapy, with a mean hydrocortisone (B1673445) equivalent dose of 24.7 mg/day at baseline. oup.comnih.gov Despite this treatment, they all presented with significantly elevated 17-OHP levels. oup.com The study reported clear signs of clinical activity in seven of the ten treated patients. biospace.comfirstwordpharma.com
Efficacy Endpoints and Biomarker Response (e.g., 17-OHP, Androstenedione)
Phase 2b Dose-Titration Studies (e.g., NCT03669549)
Following the proof-of-concept trial, a Phase 2b, multicenter, open-label, dose-titration study was initiated to further evaluate the efficacy of this compound over a longer duration in patients with classic CAH. endocrine-abstracts.orgnih.gov However, this study was ultimately terminated. researchgate.netresearchgate.net
The Phase 2b trial was designed to enroll 20-24 adult patients with classic CAH at sites in the European Union, Israel, and Brazil. endocrine-abstracts.org The study included two distinct patient cohorts: one with elevated 17-OHP levels and another with controlled 17-OHP but requiring supraphysiologic doses of glucocorticoids. endocrine-abstracts.orgtempesttx.com An amended protocol for the study included a starting dose of 500 mg twice daily and extended the treatment period to 16 weeks. biospace.comtempesttx.com
Table 2: Enrollment Characteristics for Phase 2b Study (NCT03669549)
| Characteristic | Description |
|---|---|
| Number of Patients | Planned for 20-24. endocrine-abstracts.org |
| Age | Adults. endocrine-abstracts.org |
| Diagnosis | Classic Congenital Adrenal Hyperplasia. endocrine-abstracts.org |
| Cohort 1 | Patients with elevated androgen and 17-OHP levels (≥4x ULN). tempesttx.com |
| Cohort 2 | Patients on high glucocorticoid doses with controlled 17-OHP (<4x ULN). tempesttx.com |
The primary endpoint for the Phase 2b trial was the proportion of patients achieving a reduction of 17-OHP to less than or equal to twice the ULN. tempesttx.com An interim review of data from ten subjects who had completed at least 12 weeks of treatment showed that only one patient (10%) met this primary endpoint. tempesttx.com Based on the observed level of activity and other strategic considerations, further investment in the this compound program for CAH was discontinued (B1498344). tempesttx.com The study aimed to find a balance between glucocorticoid replacement doses and the control of hyperandrogenemia. endocrine-abstracts.org
Study Design and Enrollment Characteristics
Cushing's Syndrome (CS) Investigations
A Phase 2 clinical trial, identified as NCT03053271, was initiated to evaluate this compound as a potential treatment for endogenous Cushing's syndrome. medchemexpress.comdrugbank.com This study was designed as a randomized, double-blind, placebo-controlled investigation. patsnap.com
The investigation of this compound for Cushing's syndrome was founded on its mechanism of action as a selective inhibitor of the enzyme sterol O-acyltransferase 1 (SOAT1), also known as acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1). medchemexpress.comnih.gov SOAT1 plays a crucial role in the esterification of free cholesterol into cholesteryl esters, which serve as the stored substrate for the production of adrenal steroids. nih.gov In preclinical studies, this compound demonstrated an ability to decrease adrenal steroidogenesis at lower doses. nih.govresearchgate.net This inhibition of steroid production offered a therapeutic rationale for its use in Cushing's syndrome, a condition characterized by excessive cortisol secretion. researchgate.net By targeting SOAT1, this compound was hypothesized to reduce the adrenal cortex's capacity to produce cortisol, thereby addressing the primary hormonal imbalance in the disease.
The Phase 2 study (NCT03053271) investigating this compound for the treatment of Cushing's syndrome was ultimately terminated. drugbank.compatsnap.comresearchgate.net Following the trial's termination, further investment and development of this compound for this indication were discontinued. researchgate.net The results of this clinical investigation have not been published.
Phase 2 Clinical Trials (e.g., NCT03053271)
Rationale for Investigating this compound in CS
Adrenocortical Carcinoma (ACC) Research
This compound was evaluated in a Phase 1, multicenter, open-label, dose-escalation study (NCT01898715) in adult patients with advanced metastatic adrenocortical carcinoma. medchemexpress.comnih.gov The study was designed to assess the compound in patients whose disease had progressed following standard therapies. nih.govclinicaltrials.gov The rationale for its use in ACC stemmed from nonclinical findings showing that at higher doses, this compound could induce apoptosis, or programmed cell death, in adrenocortical cells. nih.govresearchgate.netresearchgate.net
The primary goal of the Phase 1 trial in ACC was to evaluate the compound, with tumor response assessed every two months. nih.gov While no patients in the study achieved a complete or partial response, a notable portion of patients experienced disease stabilization. nih.gov Of the 48 patients who were evaluable by imaging at the two-month mark, 13 (27%) had stable disease. nih.gov Four of these patients maintained stable disease for longer than four months. nih.gov
Evidence of adrenocorticotoxicity, a toxic effect on adrenal cortex cells, was considered a pharmacologic effect of the drug. nih.gov This was observed in two patients who developed drug-related adrenal insufficiency. nih.gov Despite these observations, the study concluded that the formulation of this compound used had limited efficacy in advanced ACC because the drug exposure levels thought to be necessary to induce a significant apoptotic effect could not be achieved. nih.govresearchgate.net
Interactive Data Table: this compound Clinical Trial Summary
| Clinical Trial ID | Phase | Condition | Status |
| NCT03053271 | Phase 2 | Cushing's Syndrome | Terminated drugbank.compatsnap.com |
| NCT01898715 | Phase 1 | Adrenocortical Carcinoma | Completed medchemexpress.com |
Interactive Data Table: Disease Stabilization in NCT01898715
| Outcome | Number of Patients | Percentage of Evaluable Patients |
| Patients with Stable Disease at 2 Months | 13 | 27% nih.gov |
| Patients with Stable Disease > 4 Months | 4 | 8.3% nih.gov |
Phase 1 Dose-Escalation Studies (e.g., NCT01898715)
Limitations Related to Drug Formulation and Feasible Dosing
The clinical development of this compound, particularly in the context of endocrine disorders such as adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH), was significantly hampered by challenges associated with its oral formulation and the feasibility of administering effective doses. researchgate.netnih.gov These limitations directly impacted the ability to achieve desired therapeutic exposures, ultimately affecting the assessment of the drug's efficacy. researchgate.netlarvol.com
A primary obstacle identified in clinical trials was the substantial pill burden required to reach higher, potentially more effective, dosage levels. researchgate.netnih.gov In a phase 1 study involving patients with advanced ACC, a maximum tolerated dose (MTD) could not be established in the traditional sense because very few dose-limiting toxicities occurred. researchgate.netnih.gov Instead, investigators defined a "maximum feasible dose" due to the sheer volume of tablets that patients were required to ingest. researchgate.netnih.gov At the upper end of the dosing spectrum, this amounted to approximately 24 tablets per day, a regimen that was deemed impractical for long-term administration and contributed to low-grade gastrointestinal adverse effects. researchgate.netnih.gov
This high pill burden meant that the plasma concentrations of this compound necessary to induce apoptosis (programmed cell death) in adrenocortical cells, a key proposed mechanism of action for its anti-cancer effect, could not be reached. researchgate.netnih.govlarvol.com Consequently, the existing formulation of this compound demonstrated limited efficacy in patients with advanced ACC. researchgate.netlarvol.com While some patients achieved stable disease, no complete or partial responses were observed in the phase 1 study. researchgate.net
Similar challenges were encountered in studies for congenital adrenal hyperplasia. A phase 2 study in adults with classic CAH due to 21-hydroxylase deficiency employed a dose-titration design. researchgate.net While this compound treatment did lead to decreases in 17-hydroxyprogesterone (17-OHP) levels, a key biomarker of the disease, the practical limitations of the formulation constrained the ability to optimize dosing and evaluate the full therapeutic potential of the drug as an add-on therapy. researchgate.net The study highlighted the need for larger and longer-duration trials to further assess its efficacy. researchgate.net
The following table summarizes the dosing challenges encountered in key clinical trials of this compound for endocrine disorders.
| Clinical Trial Identifier | Indication | Key Formulation/Dosing Limitation | Outcome |
| NCT01898715 | Adrenocortical Carcinoma (ACC) | High pill burden (approx. 24 tablets/day) exceeded practical administration limits. researchgate.netnih.gov | A maximum tolerated dose (MTD) was not defined; a "maximum feasible dose" was established instead. researchgate.netnih.gov |
| NCT01898715 | Adrenocortical Carcinoma (ACC) | Inability to achieve expected drug exposure levels for an apoptotic effect. researchgate.netlarvol.com | Limited efficacy observed in patients with advanced ACC. researchgate.netlarvol.com |
| Phase 2 Study (NCT02804178) | Congenital Adrenal Hyperplasia (CAH) | Dose titration was limited by the practicality of administering increasing numbers of tablets. researchgate.net | Decreases in 17-OHP were observed, but larger, longer studies were deemed necessary to evaluate efficacy. researchgate.net |
These formulation and dosing issues represent a significant hurdle in the clinical investigation of this compound, preventing a definitive assessment of its efficacy in treating endocrine disorders.
Research on Potential Drug Interactions and Combination Therapies
Interactions with Cytochrome P450 Enzymes
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs, and any interaction can lead to altered drug efficacy or safety. nih.govnih.govnih.gov Preclinical research has noted that nevanimibe (also known as ATR-101) has been investigated for its interaction with CYP enzymes. One study highlighted that this compound had no reported modulation of CYP3A4 activity. biorxiv.org This is a significant finding, as CYP3A4 is involved in the metabolism of a large percentage of clinically used drugs. nih.gov The potential for drug-drug interactions is a critical consideration in development; for instance, the drug osilodrostat (B612234) can interact with substances metabolized through CYP3A4, CYP1A2, CYP2C19, and CYP2D6 pathways, requiring careful management. annualreviews.org While detailed clinical data on this compound's full CYP interaction profile remains limited in the reviewed literature, the initial preclinical findings regarding CYP3A4 are a key aspect of its development profile. biorxiv.org
Potential for Combination with Glucocorticoids in CAH Management
A primary area of investigation for this compound was its use as an adjunctive therapy to glucocorticoids for the management of classic congenital adrenal hyperplasia (CAH). scilit.comdrugbank.com Patients with classic CAH often need supraphysiologic doses of glucocorticoids to control the excess production of androgens. scilit.comdrugbank.com This high-dose steroid treatment can lead to significant long-term complications. biorxiv.org
The therapeutic strategy behind using this compound in combination with glucocorticoids is based on its mechanism of action. This compound selectively inhibits acyl-CoA:cholesterol acyltransferase 1 (ACAT1 or SOAT1), an enzyme essential for creating cholesterol esters, which are the precursors for steroid hormone synthesis in the adrenal cortex. biorxiv.org By inhibiting this enzyme, this compound can reduce the production of adrenal androgens through a mechanism that is independent of adrenocorticotropic hormone (ACTH) suppression. scilit.comdrugbank.com This action could theoretically allow for a reduction in the required glucocorticoid dosage, thereby mitigating the side effects associated with high-dose steroid therapy while still controlling the hyperandrogenemia characteristic of CAH. scilit.comdrugbank.com
Clinical trials were designed to evaluate this potential. A phase 2, multicenter, single-blind, dose-titration study (NCT02804178) was conducted to assess the efficacy of this compound in adults with uncontrolled classic CAH who were on a stable glucocorticoid regimen. scilit.comdrugbank.com The study's primary objective was to see if this compound could reduce key biomarkers of the disease, such as 17-hydroxyprogesterone (17-OHP). scilit.com In the study, this compound treatment did lead to decreases in 17-OHP levels in a majority of participants. scilit.comdrugbank.com However, it did not consistently suppress androstenedione (B190577) levels, which is considered a more robust indicator of adrenal control. drugbank.com These findings suggested that while this compound showed a biological effect, further research over longer durations would be necessary to fully establish its efficacy as an add-on therapy. scilit.comdrugbank.com
Table 1: Summary of Findings from Phase 2 Study of this compound in CAH An interactive data table is available below.
| Parameter | Finding | Source |
|---|---|---|
| Study Population | 10 adults with classic CAH on maintenance glucocorticoid therapy. | scilit.comdrugbank.com |
| Primary Goal | Reduce 17-hydroxyprogesterone (17-OHP) levels as an add-on to glucocorticoids. | scilit.com |
| Mechanism Rationale | Reduce adrenal androgen excess independent of ACTH suppression, potentially allowing for lower glucocorticoid doses. | scilit.comdrugbank.com |
| Key Outcome on 17-OHP | Decreases in 17-OHP levels were observed within two weeks of treatment in seven of the ten subjects, with reductions ranging from 27% to 72%. | scilit.com |
| Key Outcome on Androstenedione | Failed to effectively suppress androstenedione levels. | drugbank.com |
| Conclusion | This compound demonstrated a rapid effect on 17-OHP, but larger and longer studies were deemed necessary to evaluate its efficacy as an add-on therapy for CAH. | scilit.comdrugbank.com |
Exploration of this compound in Multimodal Therapeutic Strategies
The management of complex endocrine diseases like adrenocortical carcinoma (ACC) and CAH often involves a multimodal approach, combining therapies that target different biological pathways. whiterose.ac.uk this compound has been considered within this framework as a targeted therapy. annualreviews.orgwhiterose.ac.uk
In the context of ACC, treatment strategies often combine surgical resection with medical therapies like mitotane (B1677208) and cytotoxic chemotherapy. whiterose.ac.uk The exploration of targeted therapies is an evolving area of research aimed at improving outcomes. whiterose.ac.uk this compound, as a SOAT1 inhibitor, represents one such targeted approach. annualreviews.org Its mechanism, which involves inducing apoptosis in adrenocortical cells at higher concentrations, made it a candidate for investigation in ACC. biorxiv.org Research into ACC treatment explores combining agents like mitotane with other targeted drugs, such as IGF1R inhibitors or PI3K/AKT/mTOR pathway inhibitors, to overcome treatment resistance. whiterose.ac.uk this compound was studied in a Phase 1 trial for ACC, fitting into this paradigm of developing novel, targeted agents to integrate into multimodal treatment plans. whiterose.ac.uk
For CAH, the therapeutic landscape is also shifting towards multimodal strategies that target different points in the hypothalamic-pituitary-adrenal (HPA) axis. biorxiv.org The standard glucocorticoid replacement therapy has limitations, prompting the development of novel treatments. biorxiv.org These include corticotropin-releasing factor (CRF) receptor antagonists like Crinecerfont and Tildacerfont, which aim to reduce ACTH, and other adrenal steroidogenesis inhibitors like Abiraterone acetate. biorxiv.org this compound was positioned as another novel adrenal-directed therapy within this landscape. biorxiv.org The overarching goal of these multimodal strategies is to achieve better control of androgen excess while minimizing the burden of glucocorticoid treatment, thereby improving long-term health outcomes for patients. biorxiv.org
Future Directions and Unanswered Questions in Nevanimibe Research
Investigation of Long-Term Efficacy and Safety Profiles
Early-phase clinical trials provided preliminary data on Nevanimibe's efficacy, but its long-term effects remain largely uncharacterized. A phase 2 study in adults with classic CAH demonstrated that this compound could decrease 17-hydroxyprogesterone (17-OHP) levels within two weeks of treatment. nih.gov In the study, which enrolled ten adults, two subjects met the primary endpoint, and five others saw decreases in 17-OHP levels. nih.gov However, the study also noted that it failed to effectively suppress androstenedione (B190577) levels, a more stable marker of adrenal control. oup.com
Researchers concluded that larger studies of longer duration are necessary to fully evaluate the efficacy and safety of this compound as a potential add-on therapy for CAH. oup.comnih.gov The development program for CAH was ultimately discontinued (B1498344) following an interim review of a Phase 2b study, which cited insufficient efficacy to proceed, alongside a changing competitive environment. sec.govwhiterose.ac.uk This leaves a significant gap in understanding whether sustained treatment could yield more substantial clinical benefits or if different patient subgroups might respond more favorably. The lack of long-term data means crucial questions about maintaining hormonal control over time, potential impacts on related comorbidities, and the durability of its effects are unanswered. d-nb.info
| Study Phase | Condition | Key Findings | Conclusion on Long-Term Data |
| Phase 2 | Congenital Adrenal Hyperplasia (CAH) | Demonstrated a decrease in 17-OHP levels in some patients within 2 weeks. nih.gov Failed to consistently suppress androstenedione. oup.com | Larger, longer-duration studies are needed to establish long-term efficacy and safety. oup.comnih.gov |
| Phase 2b | Congenital Adrenal Hyperplasia (CAH) | Interim review showed insufficient efficacy to continue the program. sec.govwhiterose.ac.uk | Study was terminated; no long-term data was generated. researchgate.net |
| Phase 1 | Adrenocortical Carcinoma (ACC) | Showed limited efficacy in advanced ACC; adrenolytic endpoints were not met in most patients. researchgate.net | Further development for ACC was put on hold, precluding long-term investigation. researchgate.net |
Further Exploration of this compound's Adrenolytic Potential
This compound exhibits a dual mechanism of action based on its concentration. At lower doses, it inhibits adrenal steroidogenesis, while at higher doses, it has been shown to induce apoptosis (programmed cell death) in adrenocortical cells. oup.comresearchgate.net This latter, adrenolytic (adrenal-destroying) effect was the basis for its investigation as a treatment for adrenocortical carcinoma (ACC), a rare and aggressive cancer. researchgate.netannualreviews.org
A Phase 1 clinical trial was conducted in patients with metastatic ACC to assess safety and pharmacokinetics. researchgate.net However, the study found that this compound had limited efficacy in patients with advanced disease, and the intended apoptotic or adrenolytic endpoints were not achieved for the majority of participants. researchgate.net Consequently, further research and development of this compound for ACC were halted. researchgate.net Significant unanswered questions remain regarding its adrenolytic potential. It is unclear whether the doses required to achieve a significant adrenolytic effect in humans are tolerable or if the mechanism observed in preclinical models translates effectively to clinical oncology. Further studies would be needed to determine the optimal therapeutic window for this effect and to identify potential biomarkers that could predict which tumors might be susceptible to this compound-induced apoptosis.
Role of ACAT Inhibition in Other Lipid Metabolism-Related Diseases and Cancers
The therapeutic potential of inhibiting the ACAT enzyme extends far beyond adrenal disorders. ACAT plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage. frontiersin.orgscbt.com This function is implicated in the pathophysiology of numerous diseases, making ACAT a compelling target for broader investigation.
Lipid Metabolism-Related Diseases:
Atherosclerosis: By inhibiting ACAT, particularly the ACAT1 isoform in macrophages, the formation of foam cells—a key component of atherosclerotic plaques—can be reduced. patsnap.com This helps prevent the accumulation of lipids in artery walls. patsnap.comoup.com While early ACAT inhibitors had mixed results in clinical trials for cardiovascular disease, the research provided a strong rationale for developing more specific inhibitors. nih.gov
Alzheimer's Disease: Cholesterol metabolism in the brain is linked to the formation of amyloid plaques, a hallmark of Alzheimer's. patsnap.com Research suggests that inhibiting ACAT could modulate this process and potentially impact disease progression. patsnap.comcurealz.org
Nephrotic Syndrome: This condition is associated with severe hyperlipidemia. Studies in animal models have shown that ACAT inhibition can improve the plasma lipid profile, reverse deficiencies in key lipid-regulating proteins like the LDL receptor, and ameliorate proteinuria. ahajournals.org
Cancers: Altered cholesterol metabolism is a feature of many cancers, where cancer cells rely on it for rapid growth and proliferation. frontiersin.orgnih.gov ACAT1 is frequently overexpressed in various cancers, including prostate, pancreatic, colorectal, and ovarian cancer, and this overexpression is often linked to more aggressive tumors. mdpi.comiiarjournals.org
Direct Anti-Tumor Effects: Inhibiting ACAT can lead to an accumulation of free cholesterol in the endoplasmic reticulum, inducing cellular stress and apoptosis in cancer cells. mdpi.comiiarjournals.org
Enhanced Immunotherapy: Research has shown that inhibiting ACAT in T-cells can enhance their anti-tumor response, suggesting a synergistic effect when combined with immunotherapy agents like anti-PD-1 antibodies. nih.govmdpi.com
| Disease Category | Specific Disease | Rationale for ACAT Inhibition |
| Lipid-Related Disorders | Atherosclerosis | Reduces foam cell formation in macrophages, mitigating plaque development. patsnap.comoup.com |
| Alzheimer's Disease | Modulates cholesterol metabolism in the brain, potentially reducing amyloid plaque formation. patsnap.comcurealz.org | |
| Familial Hypercholesterolemia | Offers a novel approach to lower cholesterol when statins are insufficient. patsnap.com | |
| Nephrotic Syndrome | Improves plasma lipid profile and reverses deficiencies in lipid-regulating receptors in animal models. ahajournals.org | |
| Cancers | Colorectal, Pancreatic, Prostate, Ovarian | ACAT1 is often overexpressed; inhibition induces cancer cell apoptosis and suppresses proliferation. mdpi.comiiarjournals.org |
| Melanoma, Hepatocellular Carcinoma | Enhances anti-tumor immunity by boosting T-cell function. nih.govmdpi.comresearcher.life |
Development of Novel Formulations or Analogs
The clinical setbacks of early ACAT inhibitors, including this compound, have spurred the development of new chemical entities with improved properties. A significant challenge has been the side effects or lack of efficacy seen in broad-spectrum ACAT inhibitors. researchgate.net Future research is focused on creating novel formulations or analogs that can overcome these limitations.
A key direction is the development of isoform-specific inhibitors. There are two distinct ACAT enzymes, ACAT1 and ACAT2, which have different tissue distributions and functions. mdpi.comresearchgate.net ACAT1 is found widely in various tissues, including macrophages and steroid-producing tissues, while ACAT2 is primarily in the liver and intestines. patsnap.commdpi.com The ability to selectively target one isoform over the other could lead to more effective therapies with fewer side effects. For example, the fungal product pyripyropene A has been identified as a selective ACAT2 inhibitor, showing promise in animal models of atherosclerosis. researchgate.net
Another avenue of research involves structure-based drug design. By modifying the chemical structure of existing inhibitors, such as CI-1011 (an agent previously trialed for atherosclerosis), researchers are working to create analogs with greater potency, better selectivity, and improved safety profiles for applications in conditions like Alzheimer's disease. curealz.org Such optimization could lead to a new generation of ACAT inhibitors that succeed where earlier compounds did not, potentially reviving interest in this therapeutic strategy for a wide range of diseases.
Q & A
Q. What is the molecular mechanism of Nevanimibe in modulating adrenal steroidogenesis?
this compound selectively inhibits acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme critical for converting free cholesterol to cholesterol esters—a prerequisite for steroid hormone synthesis. Structural studies using cryo-EM reveal that this compound binds to ACAT1’s catalytic site, blocking substrate entry and disrupting cholesterol esterification . This inhibition reduces precursor availability for steroidogenesis, making it a therapeutic candidate for conditions like congenital adrenal hyperplasia (CAH) and Cushing’s syndrome.
Q. What biomarkers are validated for assessing this compound’s efficacy in preclinical and clinical studies?
Key biomarkers include:
- 17-hydroxyprogesterone (17-OHP) : Elevated in CAH due to 21-hydroxylase deficiency; this compound reduces 17-OHP levels by up to 72% in phase 2 trials .
- Androstenedione : A precursor to testosterone and estrogen; this compound’s suppression of adrenal steroidogenesis correlates with decreased androstenedione .
- ACAT1 enzymatic activity : Validated via surface plasmon resonance (SPR) to measure binding affinity (KD) and inhibitory potency .
Q. How should researchers design a clinical trial to evaluate this compound’s dose-response relationship in adrenal disorders?
- Dose titration : Start with 125 mg twice daily, escalating incrementally (up to 1000 mg) based on biomarker response (e.g., 17-OHP ≤2× upper limit of normal) .
- Placebo-controlled washout : Include a 2-week placebo phase to isolate drug-specific effects .
- Outcome measures : Prioritize dual endpoints—biochemical (17-OHP suppression) and clinical (glucocorticoid dose reduction) .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across studies be resolved?
- Contextual analysis : Compare patient cohorts (e.g., CAH vs. Cushing’s syndrome) and baseline glucocorticoid regimens, which influence adrenal responsiveness .
- Mechanistic studies : Use SPR or isothermal titration calorimetry (ITC) to assess this compound-ACAT1 binding under varying cholesterol concentrations, mimicking in vivo conditions .
- Longitudinal data : Extend trial durations beyond 2 weeks to capture adaptive responses, as short-term studies may underestimate efficacy .
Q. What in vitro and ex vivo models best replicate this compound’s pharmacological effects?
- ACAT1-overexpressing cell lines : Measure cholesterol esterification rates via radiolabeled cholesterol assays .
- Adrenal tissue explants : Quantify steroid hormone output (e.g., cortisol, androstenedione) using LC-MS/MS .
- Structural biology : Cryo-EM of ACAT1-Nevanimibe complexes to map binding dynamics and guide analog design .
Q. What methodological challenges arise when integrating this compound into combination therapies for adrenal disorders?
- Drug interaction screening : Use high-throughput assays to evaluate synergies with glucocorticoid receptor antagonists or 17α-hydroxylase inhibitors .
- Pharmacokinetic modeling : Account for this compound’s short half-life (2–4 hours) when co-administering with sustained-release glucocorticoids .
- Toxicity profiling : Monitor gastrointestinal adverse effects (30% incidence in trials) and adrenal insufficiency risks during dose escalation .
Q. How can researchers address the limited efficacy of this compound in terminated clinical trials (e.g., NCT03053271 for Cushing’s syndrome)?
- Patient stratification : Enrich for subjects with ACAT1 overexpression or resistance to standard therapies .
- Biomarker refinement : Incorporate adrenal imaging (e.g., FDG-PET) to assess glandular activity alongside biochemical markers .
- Preclinical optimization : Develop ACAT1-specific prodrugs to enhance tissue targeting and reduce off-target effects .
Methodological Guidance for Researchers
Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous trial data?
- Mixed-effects models : Account for intra-patient variability during dose titration .
- Bayesian adaptive designs : Dynamically adjust dosing based on interim biomarker results .
- Meta-analysis : Pool data from small-phase trials (e.g., n=10 in CAH studies) to identify subgroup-specific responses .
Q. How can structural insights into ACAT1-Nevanimibe interactions inform drug optimization?
Q. What are the ethical considerations in designing this compound trials for pediatric CAH populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
